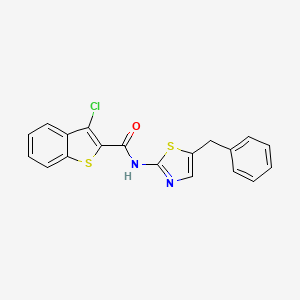

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

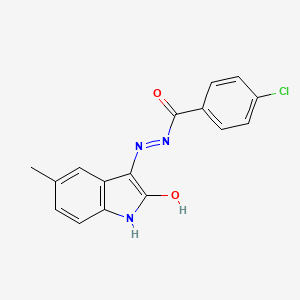

“N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide” is a chemical compound that can be synthesized via various chemical reactions . For instance, a similar compound, “1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol”, has been synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol .

Thermal Studies

This compound has been used in thermal studies . The DSC method was employed to determine the melting point and the enthalpy of fusion . Thermal stability and decomposition studies of the obtained azo dye were performed in air and nitrogen atmosphere using the TG technique .

Spectrophotometry

Thiazolylazo dyes, which this compound is a part of, have applications in spectrophotometry . They can be used in liquid and cloud point extraction, solid-phase extraction, electrochemistry, liquid chromatography (precolumn derivatization HPLC), and separation procedures .

Indicators and Masking Agents

Thiazolylazo dyes have also been employed as indicators, masking agents, and sorbents in combination with solid supports . This suggests potential applications of “N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide” in these areas.

Data Storage Devices

Thiazolylazo dyes are useful in the manufacture of data storage devices such as CD, DVD, and Blue-ray discs . This compound, being a thiazolylazo dye, could potentially be used in this application.

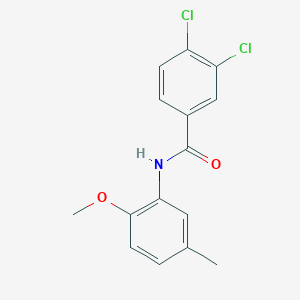

Coloring Consumer Goods

Thiazolylazo dyes are used for coloring numerous consumer goods, such as clothes, leather, plastics, food, cosmetics, and toys . This compound could potentially be used in these applications due to its chromophoric azo groups.

Wirkmechanismus

Target of Action

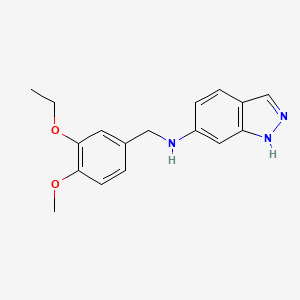

Thiazole derivatives, a class of compounds to which this molecule belongs, are known to exhibit a broad range of bioactivity .

Mode of Action

Thiazole derivatives are generally known for their cytotoxic activity towards some tumor cell lines .

Result of Action

It has been noted that thiazole derivatives, such as this compound, exhibit cytotoxic activity towards some tumor cell lines .

Eigenschaften

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2OS2/c20-16-14-8-4-5-9-15(14)25-17(16)18(23)22-19-21-11-13(24-19)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQRRUXFDGDWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)

![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)

![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)